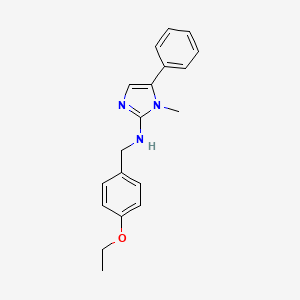![molecular formula C23H17BrClNO2 B15021134 2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B15021134.png)
2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is an organic compound that belongs to the class of imines and esters This compound is characterized by the presence of a chloro-substituted phenyl group, a bromophenyl group, and an imine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves a multi-step process:
Formation of the Imine Linkage: The initial step involves the condensation of 3-chloro-2-methylaniline with benzaldehyde to form the imine intermediate.
Esterification: The imine intermediate is then reacted with 3-(4-bromophenyl)prop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group and the imine linkage.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The chloro and bromo substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The imine linkage can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and bromo substituents may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- 2-[(E)-[(3-Bromo-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
Uniqueness
The presence of both chloro and bromo substituents in 2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H17BrClNO2 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
[2-[(3-chloro-2-methylphenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H17BrClNO2/c1-16-20(25)6-4-7-21(16)26-15-18-5-2-3-8-22(18)28-23(27)14-11-17-9-12-19(24)13-10-17/h2-15H,1H3/b14-11+,26-15? |
Clave InChI |
WKTZEEMDJVJNNZ-XUUIOCPISA-N |
SMILES isomérico |
CC1=C(C=CC=C1Cl)N=CC2=CC=CC=C2OC(=O)/C=C/C3=CC=C(C=C3)Br |
SMILES canónico |
CC1=C(C=CC=C1Cl)N=CC2=CC=CC=C2OC(=O)C=CC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021054.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021060.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15021079.png)
![4-[(E)-[({N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15021083.png)
![4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15021089.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15021095.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15021096.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15021103.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021122.png)
![3-methyl-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B15021129.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B15021137.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15021138.png)
![2-[bis(octylsulfonyl)methylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B15021142.png)
